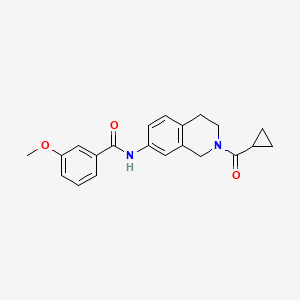

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-26-19-4-2-3-16(12-19)20(24)22-18-8-7-14-9-10-23(13-17(14)11-18)21(25)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSVZXOZHYPGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide (CAS Number: 955644-43-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 350.4 g/mol

- Chemical Structure : The compound features a tetrahydroisoquinoline core linked to a methoxybenzamide moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 955644-43-6 |

| Molecular Weight | 350.4 g/mol |

| Molecular Formula | CHNO |

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it targets carbonic anhydrase and dihydropteroate synthetase, which are crucial in various physiological processes.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurological functions.

- Cell Signaling Pathways : It may affect signal transduction pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound possesses anticancer activities:

- In Vitro Studies : Research demonstrates that this compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Case Study Example : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure.

Neuroprotective Effects

The compound has also shown promise in neuroprotection:

- Mechanism : It is hypothesized that its ability to modulate neurotransmitter systems may provide protective effects against neurodegenerative diseases.

- Research Findings : In animal models of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound exhibits good oral bioavailability.

- Distribution : It is distributed widely in tissues following administration.

- Metabolism : Metabolic pathways involve phase I reactions primarily via cytochrome P450 enzymes.

- Excretion : The compound is eliminated mainly through renal pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Core Scaffolds: The target compound and the analog from both incorporate a tetrahydroisoquinoline/quinoline backbone, but the latter includes a thiazole ring and N-methylation. Mepronil and fenfuram lack fused bicyclic systems, relying on planar aromatic/heteroaromatic groups for bioactivity. This difference may limit their utility in targeting 3D-structured receptors (e.g., ion channels or G-protein-coupled receptors) compared to the target compound .

Functional Group Impact :

- The cyclopropanecarbonyl group in the target and ’s compound contrasts with the isopropoxy group in mepronil. Cyclopropane’s ring strain and sp³ hybridization may enhance steric hindrance and metabolic stability, whereas isopropoxy groups improve lipophilicity (critical for membrane penetration in fungicides) .

- Methoxybenzamide vs. furancarboxamide : The methoxy group in the target compound offers moderate electron-donating effects, while fenfuram’s furan provides π-π stacking capacity. These differences influence target selectivity (e.g., furans in pesticides vs. methoxy groups in CNS drugs) .

Biological Implications: Propanil (a dichlorinated propanamide) highlights the role of halogenation in agrochemical potency, a feature absent in the target compound. Chlorine atoms enhance electrophilicity and binding to fungal/plant enzymes, whereas the target’s cyclopropane may favor mammalian target engagement .

Research Findings and Hypotheses

- Structural Stability : Cyclopropane rings in the target compound and ’s analog may confer resistance to oxidative metabolism, a trait exploited in protease inhibitors and kinase modulators .

- SAR Insights : The absence of a thiazole in the target compound suggests a focus on minimizing molecular weight (hypothetical MW: ~374 g/mol vs. ’s 459 g/mol), which could improve bioavailability for oral administration.

- Agrochemical vs. Pharma Divergence: While mepronil and fenfuram act on plant pathogens, the target’s tetrahydroisoquinoline scaffold aligns with alkaloid-derived pharmaceuticals (e.g., opioid analogs or topoisomerase inhibitors), hinting at divergent therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.